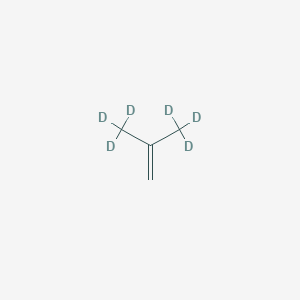
Butyl 3-aminobenzoate
Overview
Description
Butyl 3-aminobenzoate, also known as butyl aminobenzoate, is an organic compound that belongs to the family of aromatic amines and is composed of a butyl group attached to an aminobenzoic acid. It is a colorless to pale yellow liquid with a mild, pleasant odor and is miscible in water and alcohol. It is used as a flavor enhancer, preservative, and stabilizer in food and beverages, pharmaceuticals, and cosmetics. It is also used as an intermediate in the synthesis of dyes, drugs, and other organic compounds.
Scientific Research Applications
Topical Anesthetic : Butyl 3-aminobenzoate is a topical anesthetic used for surface anesthesia and in painful injections, as in the case with erythromycin ethyl succinate. It has a structural similarity to benzocaine (Ketel & Bruynzeel, 1991)(Ketel & Bruynzeel, 1991).
Long-Acting Treatment for Chronic Pain : It has been formulated to provide long-acting treatment for chronic pain. In a study, the suspension containing poly(ethylene glycol) and polysorbate 80 was found to yellow under ambient conditions due to the oxidative degradation of poly(ethylene glycol) (Ginsburg et al., 2000)(Ginsburg et al., 2000).
Cascade Engineered Synthesis of Butamben : A new multifunctional heterogeneous catalyst was synthesized for the direct synthesis of n-butyl-p-aminobenzoate by hydrogenation and esterification (Wagh & Yadav, 2020)(Wagh & Yadav, 2020).
Inhibition of Sensory Neuronal TRPs : Butamben is known to inhibit TRPA1 and TRPV4 transient receptor potential channels in sensory neurons, contributing to its analgesic mechanisms (Bang et al., 2012)(Bang et al., 2012).
Effects on L-Type Barium Currents in PC12 Cells : It inhibits total and L-type barium currents in PC12 cells, which might be involved in its analgesic action (Rampaart et al., 2008)(Rampaart et al., 2008).
Reproductive System Effects in Mice : Butyl paraben, a derivative, adversely affects the male mouse reproductive system, impacting spermatogenesis (Oishi, 2002)(Oishi, 2002).
Functionalized Conducting Copolymers : In material science, this compound has been used in the copolymerization of aniline, which improves the properties of polyaniline (Moghadam et al., 2010)(Moghadam et al., 2010).
Inhibition of A-Type K+ Channels : Butamben inhibits A-type K+ currents in dorsal root ganglion neurons, contributing to its use in chronic pain treatment (Winkelman et al., 2005)(Winkelman et al., 2005).
Mechanism of Action
Target of Action
Butyl 3-aminobenzoate, also known as Butamben, is primarily a local anesthetic . Its primary targets are the voltage-gated calcium channels in dorsal root ganglion neurons . These neurons play a crucial role in transmitting sensory information from peripheral tissues towards the brain.
Mode of Action
Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons . The modification in these channels is thought to cause a disturbance of the channel kinetics acceleration . It is reported as well that butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of voltage-gated calcium channels, sodium channels, and potassium currents . This interference can disrupt various biochemical pathways that rely on these channels for signal transmission.
Pharmacokinetics
It is known that due to its very low water solubility, butamben is considered to be suitable only for topical anesthesia . The FDA removed all parenteral butamben products from the market, possibly due to the poor solubility of this drug .
Result of Action
The primary result of this compound’s action is the induction of local anesthesia . By inhibiting the function of voltage-gated calcium channels, sodium channels, and potassium currents, it prevents the transmission of nerve impulses, leading to a loss of sensation in the applied area .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Butyl 3-aminobenzoate interacts with various biomolecules in biochemical reactions. It is known to act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Cellular Effects
In cellular processes, this compound has been found to selectively affect the inactivation of fast sodium currents in cultured rat sensory neurons . This dramatically increases the firing threshold, and in part of the sensory neurons, it blocks the action potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Temporal Effects in Laboratory Settings
It is known that the compound slowly hydrolyzes when boiled with water .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants, playing a crucial role in this metabolic pathway . In addition to folate metabolism, this compound was identified as a coenzyme Q precursor .
properties
IUPAC Name |
butyl 3-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJXIVZCGTINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579460 | |
| Record name | Butyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26218-03-1 | |
| Record name | Butyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating Butyl 3-aminobenzoate into Polyaniline affect the resulting copolymer's conductivity?
A1: Research indicates that incorporating this compound into Polyaniline through copolymerization can influence the electrical conductivity of the resulting material. [, ] The study by Bhavani et al. [] observed that copolymers synthesized with this compound displayed lower conductivity compared to copolymers using Ethyl 3-aminobenzoate. This suggests that the size and structure of the alkyl substituent in the aminobenzoate comonomer can impact the charge transport properties within the copolymer.
Q2: What characterization techniques were employed to study the copolymers incorporating this compound?
A2: The researchers utilized a variety of techniques to characterize the copolymers containing this compound. These include: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)



![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
